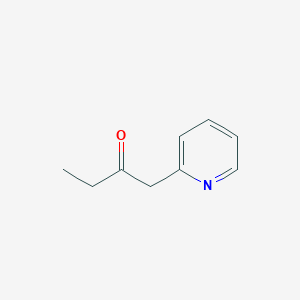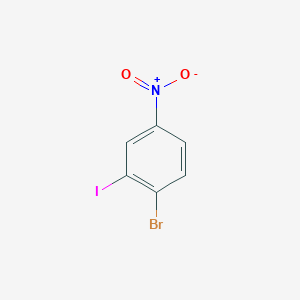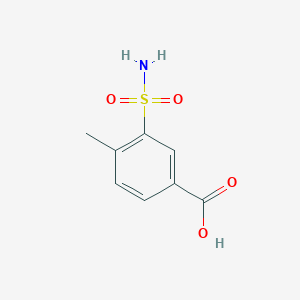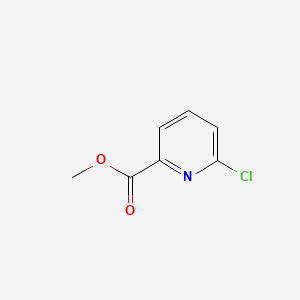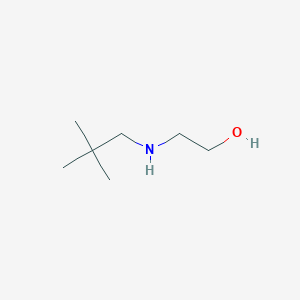![molecular formula C11H15N3O4 B1361659 4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid CAS No. 104144-91-4](/img/structure/B1361659.png)
4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid is an organic compound with the molecular formula C11H15N3O4 It is characterized by the presence of a nitro group, a dimethylamino group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the dimethylaminoethyl group. One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then reacted with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-{[2-(Dimethylamino)ethyl]amino}-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the dimethylamino group.
Applications De Recherche Scientifique
4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid: Lacks the nitro and dimethylamino groups, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the dimethylaminoethyl group, limiting its applications in biological systems.
2-(Dimethylamino)ethyl 4-aminobenzoate: Similar structure but with different functional groups, leading to different reactivity and applications.
Uniqueness: 4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid is unique due to the presence of both the nitro and dimethylaminoethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-5-12-9-4-3-8(11(15)16)7-10(9)14(17)18/h3-4,7,12H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXUOEPLAWLTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
